2,4-diamino-N-phenylbenzamide
CAS No.: 53101-95-4; 77142-69-9
Cat. No.: VC5929508
Molecular Formula: C13H13N3O
Molecular Weight: 227.267
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53101-95-4; 77142-69-9 |
|---|---|
| Molecular Formula | C13H13N3O |
| Molecular Weight | 227.267 |
| IUPAC Name | 2,4-diamino-N-phenylbenzamide |
| Standard InChI | InChI=1S/C13H13N3O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,14-15H2,(H,16,17) |
| Standard InChI Key | DLHWNBZHYWNPIG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)N |
Introduction
Chemical Identity and Structural Properties
2,4-Diamino-N-phenylbenzamide belongs to the class of N-phenylbenzamides, characterized by a benzamide core substituted with amino groups at the 2- and 4-positions and an N-phenyl moiety. Key physicochemical properties include:
Molecular Geometry and Stability
-
Hydrogen Bonding: The 2,4-diamino groups facilitate intramolecular hydrogen bonding, enhancing stability and influencing solubility .
-
Tautomerism: The compound may exhibit keto-enol tautomerism due to the amide linkage, though this remains under investigation .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 227.26 g/mol | |
| CAS Registry | 77142-69-9 | |
| Melting Point | Not reported | - |
| Solubility (Water) | Low |
Synthetic Methodologies
Nitro Reduction Pathway
The most reported synthesis involves a two-step nitro reduction strategy :
-
Coupling Reaction: 4-Nitroaniline reacts with 4-nitrobenzoyl chloride to form 4-nitro-N-(4-nitrophenyl)benzamide.
-
Catalytic Hydrogenation: Nitro groups are reduced using 5% Pd/C under pressure, yielding the diamine product.
Table 2: Synthesis Yields and Conditions
| Intermediate | Yield (%) | Conditions | Source |
|---|---|---|---|
| 4-Nitro-N-(4-nitrophenyl)benzamide | 65–96 | RT, anhydrous DMF | |
| 2,4-Diamino-N-phenylbenzamide | 70–85 | 60°C, 5% Pd/C, (50 psi) |
Alternative Routes
-
Tin(II) Chloride Reduction: For halogen-containing analogs, /HCl in ethanol achieves selective reduction .
-
One-Pot Multicomponent Reactions: Recent protocols using imidazole precursors report 80–85% yields in 2–4 hours .
| Compound | Cancer Cell Line | IC (μM) | Target DNA Sequence | (μM) |
|---|---|---|---|---|
| 4e | MCF-7 | 7.5 | AT | 0.45 |
| 4f | HCT-116 | 11.1 | (CG) | 1.18 |
Computational Insights
Molecular Docking
-
ABL1 Kinase Inhibition: Derivatives 4e and 4f show higher binding affinity (-9.2 to -10.1 kcal/mol) than imatinib (-8.7 kcal/mol) due to π-π stacking with Phe382 .
-
DNA Interaction: Free energy calculations confirm preferential binding to A/T-rich regions (: -6.3 kcal/mol) .
ADME Profiling
-
Lipophilicity: LogP = 2.1 (optimal for blood-brain barrier penetration) .
-
Metabolic Stability: Moderate CYP3A4 clearance (t = 2.1 h) .
| Supplier | Packaging | Price (USD) | Purity |
|---|---|---|---|
| Matrix Scientific | 500 mg | 237 | 95% |
| American Custom Chemicals | 5 mg | 495.91 | 95% |
Challenges and Future Directions
-
Toxicity Profiling: No in vivo data exist; acute oral LD studies are critical.
-
Formulation Development: Low aqueous solubility necessitates nanoparticle encapsulation or prodrug strategies.
-
Target Expansion: Explore kinase inhibitors beyond ABL1 (e.g., EGFR, VEGFR).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume